molecular formula C9H8N4O2 B2392072 Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate CAS No. 1697344-99-2

Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate

Cat. No.: B2392072
CAS No.: 1697344-99-2
M. Wt: 204.189
InChI Key: BLVPCUOMAHEMCD-UHFFFAOYSA-N
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Description

Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Future Directions

The future directions for research on “Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate” and related compounds could include further exploration of their synthesis, structural characterization, and potential applications .

Biochemical Analysis

Biochemical Properties

It is known that the triazole moiety in the compound actively contributes to binding to the active site of enzymes . This suggests that Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate may interact with various enzymes and proteins, potentially influencing biochemical reactions.

Cellular Effects

Preliminary studies suggest that triazole hybrids, which include compounds similar to this compound, exhibit cytotoxic activities against certain tumor cell lines . This indicates that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is suggested that the N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This could potentially lead to enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate typically involves the reaction of isonicotinic acid with 1H-1,2,4-triazole in the presence of a methylating agent. One common method involves the use of methyl iodide as the methylating agent under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often employ metal-free catalysts and environmentally benign conditions to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate is unique due to its combination of the triazole ring and the isonicotinate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable complexes with metal ions and its potential as a pharmacophore in drug design highlight its uniqueness .

Properties

IUPAC Name

methyl 2-(1,2,4-triazol-1-yl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-15-9(14)7-2-3-11-8(4-7)13-6-10-5-12-13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVPCUOMAHEMCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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